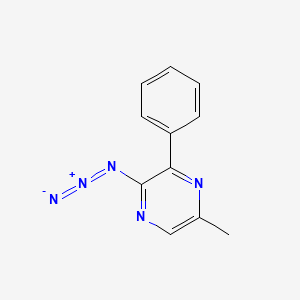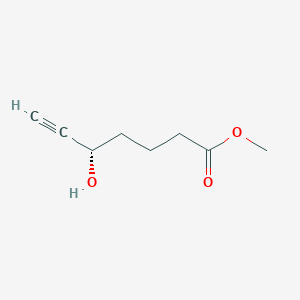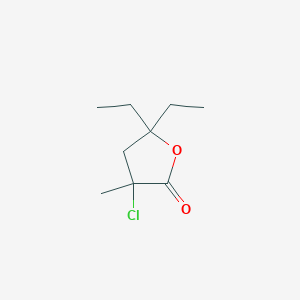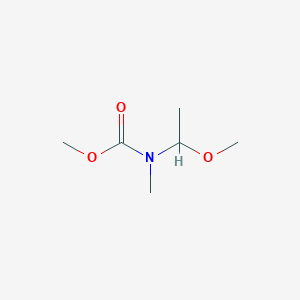![molecular formula C16H12O5 B14394606 3-[2-(2,4-Dihydroxybenzoyl)phenyl]prop-2-enoic acid CAS No. 89527-35-5](/img/structure/B14394606.png)
3-[2-(2,4-Dihydroxybenzoyl)phenyl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(2,4-Dihydroxybenzoyl)phenyl]prop-2-enoic acid is an organic compound characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to a propenoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,4-Dihydroxybenzoyl)phenyl]prop-2-enoic acid typically involves the reaction of 2,4-dihydroxybenzoic acid with benzoyl chloride under basic conditions to form the benzoyl derivative. This intermediate is then subjected to a condensation reaction with cinnamic acid or its derivatives to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in an organic solvent like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(2,4-Dihydroxybenzoyl)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as bromine or nitric acid for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Aplicaciones Científicas De Investigación
3-[2-(2,4-Dihydroxybenzoyl)phenyl]prop-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a component in various chemical formulations.
Mecanismo De Acción
The mechanism of action of 3-[2-(2,4-Dihydroxybenzoyl)phenyl]prop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing the activity of biological molecules. The benzoyl and propenoic acid moieties can interact with cellular pathways, modulating processes like inflammation and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,4-Dihydroxybenzoyl)benzoic acid
- 2-Propenoic acid, 3-[4-(2,4-dihydroxybenzoyl)phenyl]
Uniqueness
3-[2-(2,4-Dihydroxybenzoyl)phenyl]prop-2-enoic acid is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxyl and benzoyl groups in conjunction with the propenoic acid moiety allows for a wide range of chemical modifications and applications .
Propiedades
Número CAS |
89527-35-5 |
|---|---|
Fórmula molecular |
C16H12O5 |
Peso molecular |
284.26 g/mol |
Nombre IUPAC |
3-[2-(2,4-dihydroxybenzoyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C16H12O5/c17-11-6-7-13(14(18)9-11)16(21)12-4-2-1-3-10(12)5-8-15(19)20/h1-9,17-18H,(H,19,20) |
Clave InChI |
LCVLMENHMFQHAG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=CC(=O)O)C(=O)C2=C(C=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[(Prop-2-en-1-yl)sulfanyl]ethoxy}butane](/img/structure/B14394532.png)
![1,3-Dioxotetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-6-yl benzoate](/img/structure/B14394535.png)
![(4E)-4-[(4-methoxyphenyl)imino]-3-nitro-4H-chromen-2-ol](/img/structure/B14394540.png)
![(1R,6R)-3-(Naphthalen-1-yl)-6-[(propan-2-yl)amino]cyclohex-2-en-1-ol](/img/structure/B14394545.png)




![2-[(5-Bromopyridin-2-yl)oxy]-N-ethylethan-1-amine](/img/structure/B14394576.png)




